3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione
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Description
3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione, also known as CP-724,714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been shown to have potential therapeutic applications in the treatment of cancer, particularly non-small cell lung cancer (NSCLC). In
Scientific Research Applications
Antimalarial Applications
Quinazolinone derivatives have been found to have antimalarial properties . They could potentially be used in the development of new drugs to treat malaria.
Antitumor Applications
These compounds also have antitumor properties . They could be used in cancer research and potentially in the development of new cancer treatments.
Anticonvulsant Applications
Quinazolinone derivatives have been found to have anticonvulsant properties . They could potentially be used in the treatment of conditions such as epilepsy.
Fungicidal Applications
These compounds have fungicidal properties . They could be used in the development of new fungicides for use in agriculture or medicine.
Antimicrobial Applications
Quinazolinone derivatives have antimicrobial properties . They could potentially be used in the development of new antimicrobial agents to treat bacterial infections.
Anti-inflammatory Applications
These compounds also have anti-inflammatory properties . They could be used in the treatment of conditions such as arthritis or other inflammatory diseases.
Luminescent Materials
Some quinazolinone derivatives have been found to exhibit good luminescence properties . Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents and luminescent materials .
Biological Imaging
Quinazolinones have been used in the development of fluorescent probes for biological imaging . They could potentially be used in medical imaging techniques to visualize biological processes or structures.
properties
IUPAC Name |
3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-16-11-8-4-7-10(15)12(11)13(18)17(14(16)19)9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJCILBOXNSXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-5-fluoro-1-methylquinazoline-2,4(1H,3H)-dione |
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